2-(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide is a complex organic compound that belongs to the class of furochromen derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide typically involves multi-step organic reactions. The starting materials often include substituted coumarins and phenylacetic acid derivatives. The key steps in the synthesis may involve:
Condensation Reactions: Formation of the furochromen core through condensation of substituted coumarins with phenylacetic acid derivatives.
Acylation: Introduction of the acetamide group via acylation reactions using appropriate acylating agents.
Substitution Reactions: Functionalization of the furochromen core with various substituents to achieve the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl chains.
Scientific Research Applications
2-(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Biological Research: It is used as a probe to study biological pathways and molecular interactions.
Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets and altering their activity, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-7H-furo[2,3-g]chromen-7-ones: These compounds share a similar furochromen core but differ in their substituents.
9-Phenyl-7H-furo[2,3-f]chromen-7-ones: Another class of furochromen derivatives with structural similarities.
Uniqueness
2-(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide is unique due to its specific substituents and functional groups, which confer distinct chemical and biological properties. Its combination of a furochromen core with acetamide and methoxyphenyl groups makes it a versatile compound for various applications.
Properties
Molecular Formula |
C30H27NO5 |
---|---|
Molecular Weight |
481.5 g/mol |
IUPAC Name |
2-(2,5-dimethyl-7-oxo-3-phenylfuro[3,2-g]chromen-6-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C30H27NO5/c1-18-22-15-24-27(35-19(2)29(24)21-10-5-4-6-11-21)17-26(22)36-30(33)23(18)16-28(32)31-14-13-20-9-7-8-12-25(20)34-3/h4-12,15,17H,13-14,16H2,1-3H3,(H,31,32) |
InChI Key |
ZEKFZRJZNCZQRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC3=C(C=C12)C(=C(O3)C)C4=CC=CC=C4)CC(=O)NCCC5=CC=CC=C5OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.